molecular formula C11H16 B1604545 3,5-Diethyltoluene CAS No. 2050-24-0

3,5-Diethyltoluene

Cat. No. B1604545
CAS RN: 2050-24-0
M. Wt: 148.24 g/mol
InChI Key: HILAULICMJUOLK-UHFFFAOYSA-N
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Description

3,5-Diethyltoluene, also known as 1,3-Diethyl-5-methylbenzene , is a chemical compound with the molecular formula C11H16 . It has an average mass of 148.245 Da and a monoisotopic mass of 148.125198 Da . It is used as an effective extender for polyurethane elastomers, particularly in RIM applications . Other uses include being a curing agent for polyurethanes and epoxies, an antioxidant for elastomers, lubricants, and industrial oils, and as a chemical intermediate .


Synthesis Analysis

A method for preparing diethyltoluenediamine, which is related to 3,5-Diethyltoluene, involves adding diaminotoluene and a catalyst to a reactor . An ‘aromatic amine-aluminum’ catalyst system is formed after temperature rising and stirring, and ethylene is pumped into the reactor to purge the hydrogen produced by the reaction . High-pressure ethylene gas is pumped in, and after complete alkylation, diphenyl ether or phenoxy biphenyl are added to dilute the reactants . The mixture is filtered, the materials at the bottom of the reactor are recycled, the filtrate is distilled, and diethyltoluenediamine is obtained .


Molecular Structure Analysis

The molecular structure of 3,5-Diethyltoluene consists of 11 carbon atoms, 16 hydrogen atoms . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

3,5-Diethyltoluene has an average mass of 148.245 Da and a monoisotopic mass of 148.125198 Da . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Oxidation and Synthesis Studies

  • Oxidation Products Analysis : Riemschneider and Hennig (1985) investigated the oxidation of monoacetylated 3,5-diethyltoluene isomers, resulting in various diacetyl-toluenes and 2,3,5-triacetyl-toluene. They also explored the color reactions of 2,3,5-triacetyl-toluene with amino acids, providing insights into the behavior of these compounds under oxidation conditions (Riemschneider & Hennig, 1985).

Photochemical Studies

  • Acyl Nitroso Species Detection : Cohen et al. (2003) generated benzoyl nitroside in a solution by laser photolysis of 3,5-diphenyl-1,2,4-oxadiazole-4-oxide and conducted time-resolved infrared spectroscopy. This study is significant for understanding the behavior of reactive intermediates in photochemical processes involving similar compounds (Cohen, Zeng, King, & Toscano, 2003).

Polymer Research

  • Polymer Chemistry Application : Ni-n (1995) synthesized hard-segment model compounds using 3,5-diethyltoluene diamine. This research contributes to the understanding of polymer chemistry, particularly in the context of polyurethane urea block copolymers (Ni-n, 1995).

Zeolite Catalysis

  • Shape-Selective Catalysis : Fraenkel and Levy (1989) studied the alkylation of toluene using zeolite catalysts, providing insights into the role of 3,5-diethyltoluene in shape-selective catalysis processes. This research is crucial for understanding the catalytic properties of zeolites in industrial chemical processes (Fraenkel & Levy, 1989).

Explosive Degradation

  • Microbial Degradation of Explosives : Hawari et al. (2000) explored the biotransformation and mineralization of explosives like TNT, providing relevant information for environmental remediation efforts. This research indirectly relates to the chemical behavior of compounds similar to 3,5-diethyltoluene in biodegradation contexts (Hawari, Beaudet, Halasz, Thiboutot, & Ampleman, 2000).

Safety And Hazards

When handling 3,5-Diethyltoluene, it is advised to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use of personal protective equipment, including chemical impermeable gloves, is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

properties

IUPAC Name

1,3-diethyl-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16/c1-4-10-6-9(3)7-11(5-2)8-10/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILAULICMJUOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062133
Record name 3,5-Diethyltoluene
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Molecular Weight

148.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3,5-Diethyltoluene

CAS RN

2050-24-0
Record name 3,5-Diethyltoluene
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Record name 3,5-Diethyltoluene
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Record name 3,5-Diethyltoluene
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Record name Benzene, 1,3-diethyl-5-methyl-
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Record name 3,5-Diethyltoluene
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Record name 3,5-diethyltoluene
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Record name 3,5-DIETHYLTOLUENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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